molecular formula C14H12BrN3O B11663505 N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide

Cat. No.: B11663505
M. Wt: 318.17 g/mol
InChI Key: NCQUWYAKIXKZQA-LICLKQGHSA-N
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Description

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a bromophenyl group and a pyridine ring, which are connected through an ethylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation of 3-bromobenzaldehyde with pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide
  • N-[(E)-1-(2-bromophenyl)ethylideneamino]pyridine-4-carboxamide
  • N-[(E)-1-(3-chlorophenyl)ethylideneamino]pyridine-4-carboxamide

Uniqueness

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the ethylideneamino linkage to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H12BrN3O/c1-10(12-3-2-4-13(15)9-12)17-18-14(19)11-5-7-16-8-6-11/h2-9H,1H3,(H,18,19)/b17-10+

InChI Key

NCQUWYAKIXKZQA-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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